N-nitro-L-arginina

Descripción general

Descripción

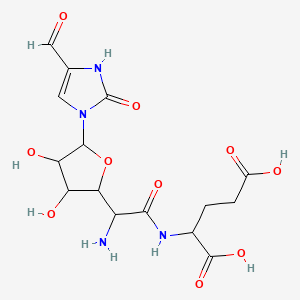

La Nitroarginina, también conocida como Nω-nitro-L-arginina, es un derivado nitro del aminoácido arginina. Es un inhibidor de la óxido nítrico sintasa y, por lo tanto, actúa como vasoconstrictor. Este compuesto es ampliamente utilizado como herramienta bioquímica en el estudio del óxido nítrico y sus efectos biológicos .

Aplicaciones Científicas De Investigación

La Nitroarginina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en diversas reacciones químicas y estudios.

Biología: Employed en el estudio de la óxido nítrico sintasa y su papel en los sistemas biológicos.

Medicina: Investigado por sus potenciales efectos terapéuticos en condiciones relacionadas con la desregulación del óxido nítrico.

Industria: Utilizado en la producción de productos químicos y farmacéuticos especializados .

Mecanismo De Acción

La Nitroarginina ejerce sus efectos inhibiendo la óxido nítrico sintasa, una enzima responsable de la producción de óxido nítrico. Al inhibir esta enzima, la Nitroarginina reduce los niveles de óxido nítrico en el cuerpo, lo que lleva a la vasoconstricción. Este mecanismo se utiliza en varios estudios de investigación para comprender el papel del óxido nítrico en diferentes procesos fisiológicos y patológicos .

Safety and Hazards

Direcciones Futuras

Nitroarginine has broad roles in various biological processes, including cancer initiation and progression, but also restricts cancer proliferation and invasion, and contributes to the anti-tumor immune response . A better understanding of how arginine regulates the production of NO in cancer might support the development of anti-cancer drugs that target this key metabolic pathway, and other metabolic pathways involved in NO production .

Análisis Bioquímico

Biochemical Properties

Nitroarginine interacts with a family of enzymes called the nitric oxide synthases (NOS), which catalyze the synthesis of nitric oxide from arginine . The interaction between Nitroarginine and these enzymes is crucial for the regulation of nitric oxide, a signaling molecule that plays important roles in diverse biological processes .

Cellular Effects

Nitroarginine influences cell function by regulating the production of nitric oxide. Nitric oxide is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, nitric oxide is required for the activation and migration of macrophages and has cytotoxic antimicrobial activities .

Molecular Mechanism

The mechanism of action of Nitroarginine is primarily through its interaction with nitric oxide synthases. By influencing the activity of these enzymes, Nitroarginine can regulate the synthesis of nitric oxide and thus exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Nitroarginine can change over time in laboratory settings. For instance, the ideal method for measuring nitric oxide levels is via a flux analysis, performed in vivo by using labeled arginine and then tracing the downstream products, such as citrulline and NO-derived urinary nitrate .

Metabolic Pathways

Nitroarginine is involved in the metabolic pathway of nitric oxide synthesis. It interacts with nitric oxide synthases, the enzymes that catalyze the synthesis of nitric oxide from arginine .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Nitroarginina se puede sintetizar mediante la nitración de la L-arginina. El proceso implica la reacción de L-arginina con ácido nítrico en condiciones controladas para introducir el grupo nitro en la molécula. La reacción generalmente requiere un catalizador ácido fuerte y se lleva a cabo a bajas temperaturas para evitar la descomposición .

Métodos de Producción Industrial

La producción industrial de Nitroarginina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para maximizar la eficiencia del proceso de nitración al tiempo que se minimiza la producción de subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Nitroarginina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La Nitroarginina se puede oxidar para formar varios productos de oxidación.

Reducción: El grupo nitro en la Nitroarginina se puede reducir para formar derivados amino.

Sustitución: La Nitroarginina puede experimentar reacciones de sustitución donde el grupo nitro es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados

Oxidación: Derivados oxidados de la Nitroarginina.

Reducción: Derivados amino de la Nitroarginina.

Sustitución: Derivados sustituidos con diferentes grupos funcionales.

Comparación Con Compuestos Similares

Compuestos Similares

L-arginina: El compuesto principal de la Nitroarginina, involucrado en la producción de óxido nítrico.

Nω-nitro-L-ornitina: Otro derivado nitro de un aminoácido con efectos inhibitorios similares sobre la óxido nítrico sintasa.

L-NAME (Nω-nitro-L-arginina metil éster): Un derivado de metil éster de Nitroarginina con actividad biológica similar.

Singularidad

La Nitroarginina es única debido a su inhibición específica de la óxido nítrico sintasa, lo que la convierte en una herramienta valiosa en el estudio de los procesos relacionados con el óxido nítrico. Su capacidad para inhibir selectivamente esta enzima la distingue de otros compuestos similares y permite aplicaciones de investigación específicas .

Propiedades

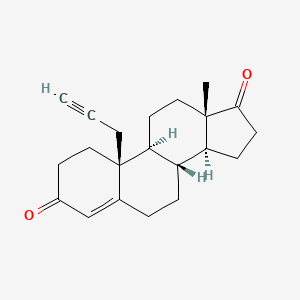

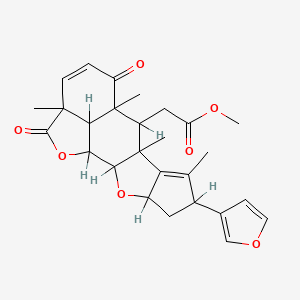

IUPAC Name |

2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAUNPAHJZDYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859703 | |

| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149-70-4 | |

| Record name | NITROARGININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Nitroarginine and how does it interact with this target?

A1: Nitroarginine acts as a competitive inhibitor of nitric oxide synthase (NOS) enzymes. [, , , , , ] These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. [] Nitroarginine competes with L-arginine for binding to the active site of NOS, thereby inhibiting NO production. [, , , ]

Q2: What are the downstream effects of Nitroarginine's interaction with nitric oxide synthase?

A2: By inhibiting NOS, Nitroarginine reduces the production of NO. [, ] NO is a potent vasodilator involved in various physiological processes, including the regulation of blood pressure, neurotransmission, and immune response. [, , , ] Therefore, Nitroarginine's primary effect is vasoconstriction and the subsequent increase in blood pressure. [, , ] It can also modulate other NO-dependent processes in the nervous and immune systems. [, ]

Q3: Does Nitroarginine affect all nitric oxide synthase isoforms equally?

A3: Studies suggest that Nitroarginine might not inhibit all NOS isoforms equally. Research shows L-Nitroarginine's limited efficacy in inhibiting inducible NOS (iNOS) in the presence of physiological concentrations of L-arginine. []

Q4: How does Nitroarginine's inhibition of nitric oxide production affect vascular smooth muscle?

A4: Nitroarginine, by reducing NO production, diminishes NO-mediated relaxation of vascular smooth muscle. This effect can be observed in various arteries, including coronary arteries and the aorta. [, , ]

Q5: What is the molecular formula and weight of Nitroarginine?

A6: The molecular formula of Nitroarginine is C6H14N6O4. Its molecular weight is 234.2 g/mol. [, ]

Q6: What are the key spectroscopic features of Nitroarginine?

A7: Nitroarginine displays a characteristic UV absorption at 271 nm. []

Q7: How do structural modifications of the arginine molecule, like in Nitroarginine, affect its interaction with nitric oxide synthase?

A8: The addition of a nitro group to the arginine molecule, forming Nitroarginine, significantly alters its interaction with NOS. While L-arginine serves as a substrate for NOS, Nitroarginine acts as a competitive inhibitor, binding to the enzyme's active site and preventing NO production. [, , ]

Q8: What is the significance of the chirality of Nitroarginine in its interaction with nitric oxide synthase?

A9: Only the L-enantiomer of Nitroarginine (L-Nitroarginine) effectively inhibits NOS. The D-enantiomer (D-Nitroarginine) shows significantly weaker or no inhibitory effects on the enzyme. [, ] This difference highlights the stereospecificity of the NOS active site and the importance of chirality in drug design.

Q9: What are some alternative inhibitors of nitric oxide synthase besides Nitroarginine?

A9: Other NOS inhibitors include:

- L-NG-Nitroarginine methyl ester (L-NAME): A more potent and widely used NOS inhibitor compared to L-Nitroarginine. [, , , , , ]

- 7-Nitroindazole (7-NI): A selective inhibitor of neuronal NOS (nNOS). []

- Hemoglobin and its derivatives: These molecules can scavenge NO, indirectly inhibiting its effects. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)

![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)